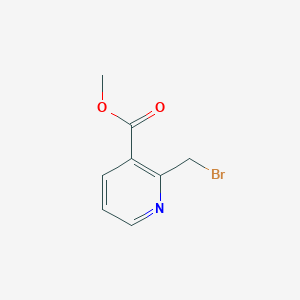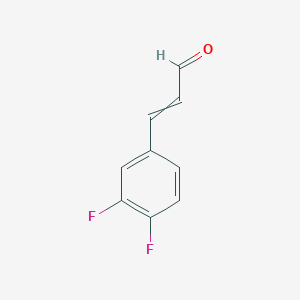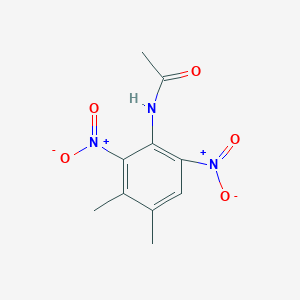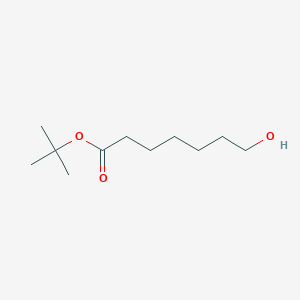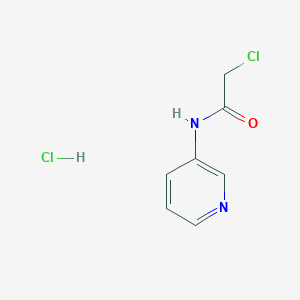
tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate
Übersicht
Beschreibung
Tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate (TBO-PB) is a synthetic compound used in various scientific research applications. It is a member of the pyrimidine family and is used as a building block for the synthesis of other compounds. TBO-PB has a wide range of applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as peptides, proteins, and nucleic acids. It is also used in the study of enzyme catalysis, protein-protein interactions, and receptor-ligand interactions. Additionally, tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate is used in the development of novel drugs and in the study of structure-activity relationships.
Wirkmechanismus
Tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate is a small molecule that binds to specific proteins or enzymes in the body. This binding causes a conformational change in the protein or enzyme, which leads to a change in its activity. This change in activity can be used to study the structure-activity relationships of proteins and enzymes.
Biochemical and Physiological Effects
tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects, including an increase in muscle strength and an improvement in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and manipulate. Additionally, it is relatively stable, which makes it suitable for long-term storage. Furthermore, it is relatively non-toxic, which makes it safe to use in laboratory experiments. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to work with. Additionally, it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are a variety of potential future directions for the use of tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate. It could be used to develop more efficient methods for drug synthesis and delivery. Additionally, it could be used to develop novel drugs and to study the structure-activity relationships of proteins and enzymes. Furthermore, it could be used to study the effects of drugs on the body and to develop better treatments for various diseases. Finally, it could be used to study the effects of various environmental toxins on the body.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-oxo-4-pyrimidin-5-ylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-4-5-11(17)10-7-14-9-15-8-10/h7-9H,4-6H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBHSRUPWLVQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)

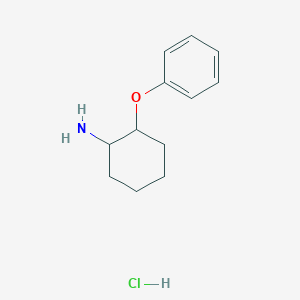
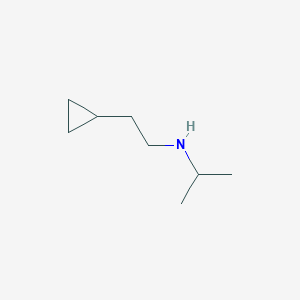
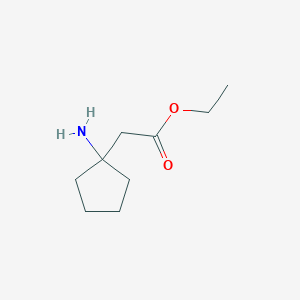
![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)
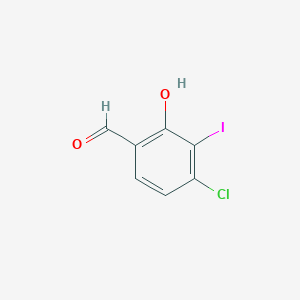
![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)
